molecular formula C11H12ClNOS B4880065 4-(3-chlorophenoxy)butyl thiocyanate

4-(3-chlorophenoxy)butyl thiocyanate

Cat. No.: B4880065
M. Wt: 241.74 g/mol
InChI Key: DNZHLPPPBSJZGT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)butyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis and their presence in various bioactive molecules. This compound features a butyl chain linked to a 3-chlorophenoxy group and a thiocyanate functional group, making it a versatile building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenoxy)butyl thiocyanate typically involves the reaction of 4-(3-chlorophenoxy)butyl halide with an alkali metal thiocyanate, such as sodium thiocyanate, in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the thiocyanate group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenoxy)butyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Amines, ethers, and thiols.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiols and other reduced sulfur compounds.

Scientific Research Applications

4-(3-Chlorophenoxy)butyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenoxy)butyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 4-(2-Chlorophenoxy)butyl thiocyanate
  • 4-Chlorobenzoyl thiocyanate
  • 3-(2-Chlorophenoxy)propyl thiocyanate

Comparison: 4-(3-Chlorophenoxy)butyl thiocyanate is unique due to the position of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(3-chlorophenoxy)butyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-10-4-3-5-11(8-10)14-6-1-2-7-15-9-13/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHLPPPBSJZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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